molecular formula C10H12N2O B11912913 3-Cyclopropyl-6,7-dihydro-1H-indazol-4(5H)-one

3-Cyclopropyl-6,7-dihydro-1H-indazol-4(5H)-one

Cat. No.: B11912913
M. Wt: 176.21 g/mol
InChI Key: ZRNABBYYPRFWGF-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6,7-dihydro-1H-indazol-4(5H)-one is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6,7-dihydro-1H-indazol-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of cyclopropylamine with a suitable diketone or ketoester, followed by cyclization and reduction steps.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6,7-dihydro-1H-indazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction of the carbonyl group to form alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions on the indazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated indazoles, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and enzyme functions.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6,7-dihydro-1H-indazol-4(5H)-one would depend on its specific biological target. Generally, indazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction often involves binding to the active site or allosteric sites, leading to changes in the protein’s function.

Comparison with Similar Compounds

Similar Compounds

    Indazole: The parent compound with a simple benzene-pyrazole structure.

    1H-Indazole-3-carboxylic acid: A derivative with a carboxyl group at the 3-position.

    3-Cyclopropyl-1H-indazole: A similar compound with a cyclopropyl group but lacking the 6,7-dihydro and 4(5H)-one features.

Uniqueness

3-Cyclopropyl-6,7-dihydro-1H-indazol-4(5H)-one is unique due to its specific substitution pattern and the presence of the cyclopropyl group, which can impart distinct chemical and biological properties compared to other indazole derivatives.

Biological Activity

3-Cyclopropyl-6,7-dihydro-1H-indazol-4(5H)-one is a chemical compound with the molecular formula C10H12N2OC_{10}H_{12}N_{2}O and a molecular weight of 176.21 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases and its implications in cancer treatment.

  • CAS Number : 1367905-89-2
  • Molecular Weight : 176.21 g/mol
  • Molecular Formula : C10H12N2OC_{10}H_{12}N_{2}O

Biological Activity Overview

The primary focus of research on this compound has been its role as a selective inhibitor of protein kinases, particularly PKMYT1. This kinase is involved in the regulation of cell cycle progression and has been identified as a promising target for cancer therapy.

Inhibition of PKMYT1

Recent studies have demonstrated that this compound exhibits inhibitory activity against PKMYT1, which is critical for the phosphorylation of CDK1. This inhibition can lead to the disruption of cell cycle regulation in cancer cells, particularly those with CCNE1 amplification.

Table 1: Inhibitory Activity Against PKMYT1

CompoundIC50 (μM)Selectivity
This compoundTBDHigh
RP-63060.69Selective
Other InhibitorsVariableNon-selective

The mechanism by which this compound acts involves competitive inhibition at the active site of PKMYT1. This action prevents the phosphorylation of CDK1 at Thr14, leading to impaired cell cycle progression and promoting apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound:

  • Study on Cancer Cell Lines : A study evaluated the compound's efficacy against various cancer cell lines with CCNE1 amplification. Results indicated significant growth inhibition and induction of apoptosis in treated cells compared to controls.
  • In Vivo Efficacy : Preclinical models demonstrated that administration of the compound led to reduced tumor growth in xenograft models, supporting its potential as a therapeutic agent.
  • Structure-Activity Relationship (SAR) : Research into SAR revealed that modifications to the cyclopropyl group could enhance potency and selectivity towards PKMYT1 without significantly affecting off-target interactions.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

3-cyclopropyl-1,5,6,7-tetrahydroindazol-4-one

InChI

InChI=1S/C10H12N2O/c13-8-3-1-2-7-9(8)10(12-11-7)6-4-5-6/h6H,1-5H2,(H,11,12)

InChI Key

ZRNABBYYPRFWGF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)C(=NN2)C3CC3

Origin of Product

United States

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